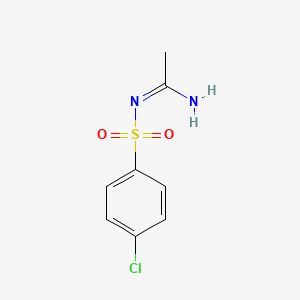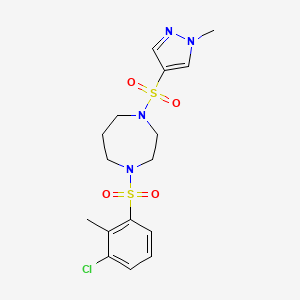
(Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "(Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide" often involves the Knoevenagel condensation or nucleophilic substitution reactions as key steps. These methods allow for the introduction of various substituents at strategic positions of the thiazolidinone ring, enabling the fine-tuning of the molecule's physical and chemical properties for specific applications.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives, including our compound of interest, is characterized by the presence of a 2-thioxothiazolidin-4-one ring. This core structure is crucial for the molecule's biological activity and interacts with various biological targets through hydrogen bonding and hydrophobic interactions. X-ray crystallography and NMR spectroscopy are commonly used to elucidate the precise geometry of these molecules, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of atoms (Delgado et al., 2006).
Scientific Research Applications
Antimicrobial and Anticancer Potential
Compounds similar to (Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide have been extensively researched for their antimicrobial and anticancer properties. For instance, a series of compounds including (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acids and their derivatives exhibited significant antimicrobial activity against various bacterial strains, comparable to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015). Similarly, certain 4-thiazolidinone derivatives demonstrated promising anticancer activity, with specific compounds showing significant inhibition of cancer cell lines (Deep et al., 2016).
Structural and Molecular Studies
The structure and molecular interactions of thioxothiazolidinone derivatives have been a subject of interest. Studies focusing on the hydrogen bonding, crystal structure, and other molecular interactions in thioxothiazolidinones provide insights into their stability and potential interactions with biological targets. For example, research on substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones has revealed unique hydrogen-bonded structures and interactions (Delgado et al., 2006).
Sensing and Chemosensor Applications
Rhodanine-based compounds, which share a core structure with (Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide, have been utilized as chemosensors. A study on a rhodanine-based chemosensor highlighted its potential in detecting metals like Zn2+ and Cd2+ in aqueous media, which could be significant for environmental monitoring and biological applications (Park et al., 2020).
Therapeutic Applications Beyond Antimicrobial and Anticancer
Some derivatives of thioxothiazolidinones have been investigated for their therapeutic potential in other areas. For instance, compounds containing the thiazolidinedione ring showed significant hypoglycemic and hypolipidemic activities in animal models, indicating their potential in managing conditions like type-2 diabetes (Mehendale-Munj et al., 2011).
properties
IUPAC Name |
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S2/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)23(20(28)29-17)22-18(24)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3,(H,22,24)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYPAWOJHJNETN-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)
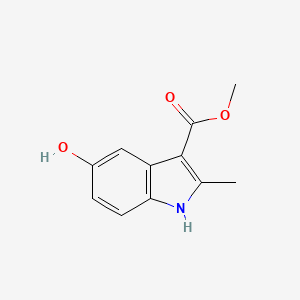
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
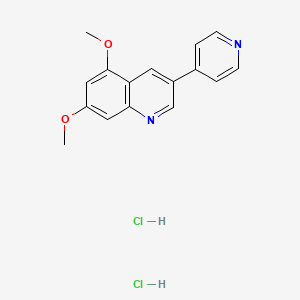
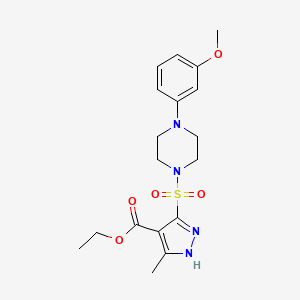
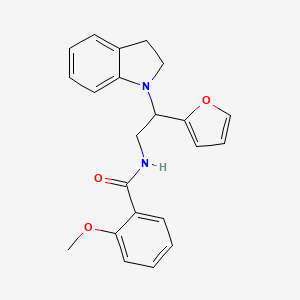
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
